molecular formula C8H12F3NO2 B11750690 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate

1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate

Cat. No.: B11750690
M. Wt: 211.18 g/mol
InChI Key: MOYWHVLTESGGSD-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate is an organic compound with the molecular formula C₈H₁₂F₃NO₂ It is a derivative of cyclopentane, featuring an aminomethyl group and a trifluoroacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate typically involves the reaction of cyclopentylamine with 2,2,2-trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

[ \text{Cyclopentylamine} + \text{2,2,2-Trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

    Raw Material Preparation: Ensuring high purity of cyclopentylamine and 2,2,2-trifluoroacetic anhydride.

    Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Using techniques like distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base.

    Substitution: Common reagents include alkyl halides and nucleophiles.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Major Products Formed

    Hydrolysis: Produces cyclopentylamine and trifluoroacetic acid.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Reduction: Results in the formation of reduced amine derivatives.

Scientific Research Applications

1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Lacks the trifluoroacetate group, making it less stable and less versatile in certain applications.

    2,2,2-Trifluoroethylamine: Contains a trifluoroethyl group instead of a cyclopentyl group, leading to different chemical properties and reactivity.

Uniqueness

1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate is unique due to the combination of the cyclopentyl and trifluoroacetate groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

[1-(aminomethyl)cyclopentyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)6(13)14-7(5-12)3-1-2-4-7/h1-5,12H2

InChI Key

MOYWHVLTESGGSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)OC(=O)C(F)(F)F

Origin of Product

United States

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